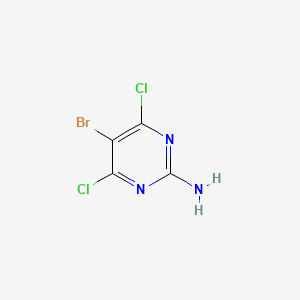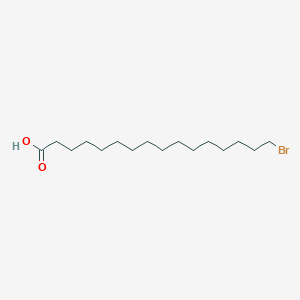
3-(4-Bromobenzoyl)acrylic acid
Vue d'ensemble
Description
3-(4-Bromobenzoyl)acrylic acid is an organic compound that belongs to the class of chalcones. It has a CAS number of 39644-80-9 . The molecular formula is C10H7BrO3 and the molecular weight is 255.06 .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromobenzoyl)acrylic acid consists of a bromobenzoyl group attached to an acrylic acid moiety . The compound has a molecular formula of C10H7BrO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Bromobenzoyl)acrylic acid include a molecular weight of 255.06 . The compound is stored in a dry environment at 2-8°C . The boiling point is predicted to be 396.5±42.0 °C .Applications De Recherche Scientifique
Proteomics Research
3-(4-Bromobenzoyl)acrylic acid is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein interactions, structures, and functions.
Precursor in Synthesis
This compound serves as a precursor in the synthesis of some important heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as a part of the ring. They are widely used in medicinal chemistry, making this application particularly significant.
Nonlinear Optics Analysis
3-(4-Bromobenzoyl)acrylic acid has been used in frontier molecular orbital analysis and nonlinear optics analysis . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light.
Chemical Research
Due to its unique chemical structure (C10H7BrO3), 3-(4-Bromobenzoyl)acrylic acid is used in various chemical research . Researchers can study its properties and reactions with other compounds, contributing to the development of new materials and processes.
Biochemical Research
As a biochemical, 3-(4-Bromobenzoyl)acrylic acid can be used in various biochemical research . This includes studying biological processes and pathways, understanding the chemical mechanisms in biological systems, and developing biochemical assays.
Molecular Simulation
The compound can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-(4-Bromobenzoyl)acrylic acid is xanthine oxidase , an enzyme involved in purine metabolism . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which are key steps in purine catabolism .
Mode of Action
3-(4-Bromobenzoyl)acrylic acid acts as an inhibitor of xanthine oxidase . It binds to the enzyme, preventing it from breaking down xanthine into uric acid . This inhibitory action disrupts the normal function of the enzyme, leading to alterations in purine metabolism .
Biochemical Pathways
The inhibition of xanthine oxidase by 3-(4-Bromobenzoyl)acrylic acid affects the purine metabolic pathway . By preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid, the compound disrupts the normal catabolism of purines . This can lead to a decrease in the production of uric acid, a molecule that, at high levels, can contribute to conditions such as gout .
Result of Action
The molecular and cellular effects of 3-(4-Bromobenzoyl)acrylic acid’s action primarily involve the disruption of purine metabolism due to the inhibition of xanthine oxidase . This can lead to a decrease in uric acid production, potentially alleviating conditions associated with hyperuricemia .
Propriétés
IUPAC Name |
(E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVLFPUEBQQMZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257439 | |
| Record name | (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzoyl)acrylic acid | |
CAS RN |
20972-38-7 | |
| Record name | (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20972-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC39971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)


![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
